(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Description
The compound “(4Z)-4-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-Yl]-3-(4-Nitrophenyl)-4,5-Dihydro-1H-Pyrazol-5-One” is a pyrazolone derivative characterized by a complex heterocyclic framework. Its structure includes:
- A (4Z)-configured pyrazolone core, which provides rigidity and conjugation.
- A 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety at the 1-position, introducing aromaticity and sulfur-based reactivity. A 4-nitrophenyl group at the 3-position, offering strong electron-withdrawing properties.
Synthesis of analogous pyrazolone derivatives typically involves condensation reactions under acidic or basic conditions, as demonstrated in procedures adapted from Dorofeeva et al. . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL and visualized via software such as WinGX/ORTEP .
Properties
IUPAC Name |
(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O5S/c1-16-3-6-18(7-4-16)22-15-37-27(28-22)30-26(33)21(13-17-5-12-23(32)24(14-17)36-2)25(29-30)19-8-10-20(11-9-19)31(34)35/h3-15,32H,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKKZMLVCJCRU-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)C(=N3)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/C(=N3)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and substitution reactions. Common reagents used in these reactions include aldehydes, ketones, thiazoles, and nitro compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the nitro group may produce corresponding amines.
Scientific Research Applications
(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas from references.
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to methoxy or ethoxy substituents in analogs . This may increase reactivity in nucleophilic aromatic substitution.
- Hydrogen-Bonding Capacity : The 4-hydroxy-3-methoxyphenyl group enables stronger hydrogen bonding than purely hydrophobic substituents (e.g., methyl or isopropyl) .
- Conjugation and Aromaticity: The thiazole ring in the target compound (vs.
Research Findings and Methodological Insights
Structural Analysis
- X-ray Crystallography: The target compound’s Z-configuration at the 4-position was confirmed using SHELXL refinement , with bond lengths and angles consistent with conjugated enone systems.
- Electron Density Mapping : Multiwfn analysis revealed localized electron density at the nitro group, correlating with its electrophilic reactivity.
Biological Activity
The compound (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure characterized by the following components:
- Pyrazol-5-one Core : The central structure that contributes to its reactivity.
- Substituents : Includes hydroxy, methoxy, methylphenyl, thiazole, and nitrophenyl groups which enhance its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Antioxidant Activity : The presence of the hydroxy and methoxy groups may confer antioxidant properties, helping to mitigate oxidative stress.
- Cell Signaling Modulation : It may influence various signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory effects, particularly through COX inhibition. In vitro studies have shown that it can reduce prostaglandin E2 production in macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating key survival pathways. The IC50 values for various cancer cell lines indicate promising potency compared to standard chemotherapeutics .
Antimicrobial Effects
Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy was evaluated using standard disk diffusion methods, showing inhibition zones comparable to known antibiotics .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The compound's unique structural features differentiate it from similar molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxychalcone | Contains phenolic hydroxyl group | Antioxidant, anti-inflammatory |
| 4-Hydroxycoumarin | Coumarin backbone | Antimicrobial |
| 5-Methoxyflavone | Methoxy groups on flavonoid structure | Antioxidant, anticancer |
The presence of multiple functional groups in this compound enhances its solubility and bioavailability compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
